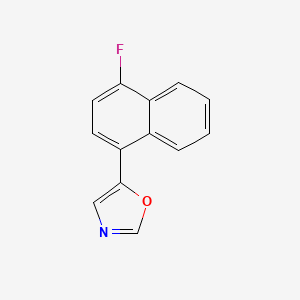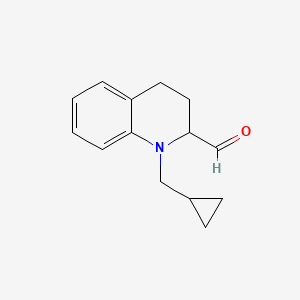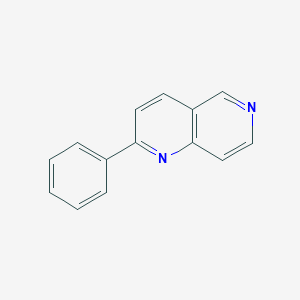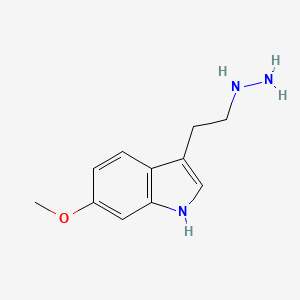
Methyl 3-formylquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-formylquinoline-4-carboxylate is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both formyl and carboxylate groups in the quinoline ring makes this compound particularly interesting for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-formylquinoline-4-carboxylate can be synthesized through several methods. One common approach involves the cyclization of aryl methyl ketones, arylamines, and 1,3-dicarbonyl compounds. This metal-free process achieves a C-C bond cleavage of 1,3-dicarbonyl compounds for use as a C1 synthon . Another method involves the use of microwave irradiation, which is pollution-free, energy-efficient, and less time-consuming .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-formylquinoline-4-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Titanium dioxide catalyst and oxygen for aerobic dehydrogenation.
Reducing agents: Hantzsch esters for deoxygenation of N-heterocyclic N-oxides.
Catalysts: Palladium and cobalt catalysts for various coupling and dehydrogenation reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, substituted quinolines, and other quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 3-formylquinoline-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential antiviral, anticancer, and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: Quinoline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of methyl 3-formylquinoline-4-carboxylate involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, quinoline derivatives have been shown to inhibit the activity of certain kinases and proteases, which are involved in cancer cell proliferation and viral replication .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 3-formylquinoline-4-carboxylate include:
Quinoxaline derivatives: Known for their antifungal, antibacterial, and antiviral activities.
Indole derivatives: Possess a wide range of biological activities, including anticancer and anti-inflammatory properties.
Uniqueness
This compound is unique due to the presence of both formyl and carboxylate groups in the quinoline ring, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in medicinal chemistry make it a valuable compound for scientific research.
Propiedades
Número CAS |
81355-38-6 |
|---|---|
Fórmula molecular |
C12H9NO3 |
Peso molecular |
215.20 g/mol |
Nombre IUPAC |
methyl 3-formylquinoline-4-carboxylate |
InChI |
InChI=1S/C12H9NO3/c1-16-12(15)11-8(7-14)6-13-10-5-3-2-4-9(10)11/h2-7H,1H3 |
Clave InChI |
XTPLUSCIGSTOOB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=NC2=CC=CC=C21)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)


![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)
![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)



![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)




